N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-[(4-iodo-2-methylphenyl)amino]propanehydrazide (non-preferred name)
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Overview
Description
N’~1~-[(E)-1-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-(4-IODO-2-METHYLANILINO)PROPANOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated hydroxy-nitrophenyl group and an iodinated methyl-anilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-(4-IODO-2-METHYLANILINO)PROPANOHYDRAZIDE typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 5-chloro-2-hydroxy-3-nitrobenzaldehyde with 2-(4-iodo-2-methylanilino)propanohydrazide under acidic conditions to form the hydrazone intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-(4-IODO-2-METHYLANILINO)PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism by which N’~1~-[(E)-1-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-(4-IODO-2-METHYLANILINO)PROPANOHYDRAZIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-(4-IODO-2-METHYLANILINO)PROPANOHYDRAZIDE
- N’~1~-[(E)-1-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-(4-FLUORO-2-METHYLANILINO)PROPANOHYDRAZIDE
Uniqueness
The uniqueness of N’~1~-[(E)-1-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-(4-IODO-2-METHYLANILINO)PROPANOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C17H16ClIN4O4 |
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Molecular Weight |
502.7 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]-2-(4-iodo-2-methylanilino)propanamide |
InChI |
InChI=1S/C17H16ClIN4O4/c1-9-5-13(19)3-4-14(9)21-10(2)17(25)22-20-8-11-6-12(18)7-15(16(11)24)23(26)27/h3-8,10,21,24H,1-2H3,(H,22,25)/b20-8+ |
InChI Key |
KKQJIZJVSRSNHZ-DNTJNYDQSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NC(C)C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(C)C(=O)NN=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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